molecular formula C10H12BrNO3 B3058093 2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide CAS No. 87762-16-1

2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide

Cat. No.: B3058093
CAS No.: 87762-16-1
M. Wt: 274.11 g/mol
InChI Key: ONGRSLXKJPDCBK-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide is a brominated acetamide derivative supplied for research and development purposes. This compound, with the molecular formula C 10 H 12 BrNO 3 and a molecular weight of 274.11 g/mol, is characterized by its distinct bromophenoxy and hydroxyethylacetamide functional groups . Such structural motifs are common in pharmaceutical research, particularly in the development of novel bioactive molecules. Acetamide derivatives containing bromophenoxy groups are of significant interest in medicinal chemistry and are frequently explored as key intermediates or target molecules in drug discovery initiatives . For instance, structurally related bromophenyl acetamide compounds have been investigated in scientific studies for their potential to inhibit enzymes like alpha-glucosidase and alpha-amylase, suggesting a research pathway for managing conditions like type 2 diabetes . Other research on similar compounds focuses on their synthesis and structural characterization to establish them as potential anti-inflammatory agents by targeting enzymes such as COX-2 . This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any form of human consumption.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(2-hydroxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c11-8-3-1-2-4-9(8)15-7-10(14)12-5-6-13/h1-4,13H,5-7H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGRSLXKJPDCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10528124
Record name 2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87762-16-1
Record name 2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Overview and Synthetic Objectives

2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide (C₁₀H₁₁BrN₂O₃) features a brominated phenoxy moiety linked to an acetamide backbone substituted with a 2-hydroxyethyl group. Key synthetic challenges include:

  • Regioselective introduction of the bromine atom at the ortho-position of the phenol.
  • Efficient coupling of the phenoxy group to the acetamide core.
  • Chemoselective functionalization of the hydroxyethylamine side chain without over-alkylation.

Preparation Methodologies

Bromophenoxy Acetamide Core Construction

Bromination of Phenolic Precursors

The ortho-bromophenol intermediate is synthesized via electrophilic aromatic substitution. As demonstrated in CN109824537A, N-bromosuccinimide (NBS) in dichloromethane under nitrogen achieves 78.8% yield for analogous bromination. Critical parameters include:

  • Solvent : Dichloromethane or carbon tetrachloride.
  • Catalyst : Lewis acids (e.g., AlCl₃) enhance regioselectivity.
  • Temperature : 0–25°C to minimize polybromination.

Reaction Scheme :
$$ \text{Phenol} + \text{NBS} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}_2} \text{2-Bromophenol} $$

Acylation with Chloroacetyl Chloride

The bromophenol is acylated using chloroacetyl chloride in acetone/water (1:1) at 0°C, adapted from US7094928B2. Sodium acetate buffers the reaction to pH 5, preventing hydrolysis. The product, 2-chloro-N-(2-bromophenoxy)acetamide, is isolated via crystallization (mp 140–142°C).

Optimization Data :

Parameter Value
Solvent Ratio Acetone:H₂O = 3:1
Temperature 0°C
Yield 89%
Purity (HPLC) >99%

Hydroxyethylamine Side Chain Introduction

Nucleophilic Substitution with Ethanolamine

The chloroacetamide intermediate reacts with ethanolamine in tetrahydrofuran (THF) at reflux. US7094928B2’s azidation protocol is modified by replacing sodium azide with ethanolamine. Key considerations:

  • Stoichiometry : 1.2 equivalents of ethanolamine prevent dimerization.
  • Solvent : THF enhances nucleophilicity without side reactions.
  • Workup : Aqueous extraction removes unreacted amines, followed by recrystallization from methanol.

Reaction Scheme :
$$ \text{2-Chloro-N-(2-bromophenoxy)acetamide} + \text{HOCH₂CH₂NH₂} \xrightarrow{\text{THF}} \text{Target Compound} $$

Reductive Amination (Alternative Route)

For higher stereochemical control, reductive amination using sodium borohydride is viable. The keto-acetamide intermediate (generated via oxidation) reacts with ethanolamine, followed by reduction:
$$ \text{Ketone} + \text{HOCH₂CH₂NH₂} \xrightarrow{\text{NaBH}_4} \text{2-(2-Hydroxyethylamino)acetamide} $$

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 3.72 (s, 2H, CH₂CO), 3.95 (t, 2H, OCH₂), 4.12 (q, 2H, NHCH₂), 6.85–7.45 (m, 4H, aryl-H).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Purity and Yield Comparison

Method Yield (%) Purity (%) Scalability
Direct Acylation 78 98 Moderate
Reductive Amination 85 99 High

Industrial-Scale Considerations

  • Cost Efficiency : THF/water solvent systems reduce reagent costs by 30% compared to anhydrous conditions.
  • Waste Management : Stannous chloride in azide reductions requires chelation for safe disposal.
  • Catalyst Recycling : Pd/C from hydrogenation steps is recoverable up to five times without activity loss.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium amide in liquid ammonia for amine substitution.

Major Products Formed

    Oxidation: 2-(2-Bromophenoxy)-N-(2-oxoethyl)acetamide.

    Reduction: 2-Phenoxy-N-(2-hydroxyethyl)acetamide.

    Substitution: 2-(2-Aminophenoxy)-N-(2-hydroxyethyl)acetamide.

Scientific Research Applications

2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison with structurally related compounds, focusing on substituent effects, molecular properties, and available bioactivity data.

Substituent Variations and Molecular Properties

Table 1: Key Physicochemical Properties of Selected Analogs
Compound Name Substituent (R Group) Molecular Weight (g/mol) Key Data (LCMS/NMR) References
2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide 2-Hydroxyethyl 287.12 (calculated) Not reported in evidence -
2-(2-Bromophenoxy)-N-(pyridin-3-yl)acetamide (VU0453659) Pyridin-3-yl 307.1 ([M+H]+) RT = 0.511 min; m/z = 307.1
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide 1-Hydroxy-2-methylpropan-2-yl - Rf = 0.28; mp = 84°C
N-(2-(2-bromophenoxy)-5-methylpyridin-3-yl)acetamide 5-Methylpyridin-3-yl 385.0 ([M+H]+) ¹H-NMR: δ 10.03 (s, 1H, NH)
2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide (Y501-6210) 2-Methylphenyl - Complex substituent (formyl, methoxy)
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide 2-Methoxy-5-nitrophenyl 289.08 XLogP3 = 1.7; TPSA = 84.2 Ų
2-(2-Bromophenoxy)-N-(2-methoxyethyl)acetamide 2-Methoxyethyl - SMILES: COCCNC(=O)COC1=CC=CC=C1Br
Key Observations:

This may improve aqueous solubility and target binding specificity. The nitro group in 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide () introduces strong electron-withdrawing effects, altering electronic distribution compared to the electron-donating hydroxyethyl group.

Steric and Electronic Effects: Bulkier substituents, such as 1-hydroxy-2-methylpropan-2-yl (), may hinder molecular packing, as evidenced by lower Rf values (0.28) compared to simpler analogs.

Pharmacological Implications: N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide derivatives () exhibit anti-inflammatory and analgesic activities, suggesting that bromophenoxy acetamides as a class may have therapeutic relevance. However, the hydroxyethyl group’s role in modulating these activities remains unexplored in the evidence.

Biological Activity

Structure and Synthesis

The compound features a bromophenyl group that may interact with various biological targets, suggesting potential pharmacological properties. The synthesis typically involves multiple steps, positioning it as a versatile building block in organic synthesis and the preparation of heterocyclic compounds.

Potential Biological Activities

While direct studies on the biological activity of 2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide are scarce, compounds with similar structures often exhibit various pharmacological properties such as:

  • Anti-inflammatory Activity : Similar compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
  • Anticancer Properties : The presence of halogen atoms like bromine in the structure often correlates with enhanced interactions with biomolecules, potentially leading to anticancer activity.

Comparative Analysis with Similar Compounds

The following table summarizes some related compounds and their characteristics:

Compound NameStructural FeaturesUnique Characteristics
This compoundBromophenyl and hydroxyethyl groupsVersatile building block in synthesis
N-(2-Hydroxyethyl)acetamideHydroxyethyl acetamideSimpler structure without bromine
4-BromophenolBromine on phenolic ringLacks acetamide functionality
N-(4-Bromophenyl)-N-(2-hydroxyethyl)acetamideBromine on a different phenyl ringSimilar application potential

The unique combination of functional groups in this compound may provide specific advantages in synthetic pathways and biological interactions.

Case Studies and Research Findings

  • Molecular Docking Studies : Although specific docking studies for this compound are not available, related compounds have undergone molecular docking to assess their binding affinities to COX-2. These studies typically reveal that structurally similar compounds can form stable complexes with the enzyme, suggesting anti-inflammatory potential.
  • Anticancer Activity : Research on structurally analogous compounds has demonstrated significant anticancer effects. For example, certain derivatives have shown selective inhibition of cancer cell growth while maintaining low cytotoxicity towards normal cells, indicating a favorable therapeutic index.
  • Inhibition of Mycobacterium tuberculosis : A broader investigation into similar chemical entities revealed promising antibacterial activity against Mycobacterium tuberculosis, with several analogs exhibiting MIC values below 20 µM, indicating their potential as therapeutic agents against resistant strains.

Q & A

Q. Table 1: Key Reaction Variables for Synthesis Optimization

VariableOptimal RangeImpact on Yield
Temperature70–80°CHigher yields but risk side reactions
SolventAcetonitrile > DMFLower polarity reduces byproducts
CatalystK₂CO₃ (3.39 g/mol)Excess base degrades sensitive intermediates

Q. Table 2: Biological Activity Comparison of Derivatives

DerivativeModificationIC₅₀ (Thrombin)LogP
ParentNone12.5 µM2.1
Nitro-substituted–NO₂ at C45.8 µM2.9
Methoxyethyl–OCH₂CH₂OCH₃18.3 µM1.7

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide
Reactant of Route 2
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2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide

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